Sodium dodecyl sulfate-d25

NMR spectroscopy membrane protein structure deuterated detergents

Non-deuterated SDS generates intense ¹H NMR signals that overlap with protein resonances, causing 10-30% sensitivity loss in NOESY spectra and precluding 3D/4D methyl-group NOESY experiments. SDS-d25 eliminates all detergent proton signals, enabling complete backbone and side-chain resonance assignment, NOE-derived distance restraint collection, and de novo structure calculation of membrane proteins in micellar environments. Also serves as a critical SANS contrast variation agent for resolving core-shell micelle architecture with near-ideal mixing behavior (σ = 0.006 ± 0.030).

Molecular Formula C12H25NaO4S
Molecular Weight 313.53 g/mol
CAS No. 110863-24-6
Cat. No. B009955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium dodecyl sulfate-d25
CAS110863-24-6
Molecular FormulaC12H25NaO4S
Molecular Weight313.53 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2;
InChIKeyDBMJMQXJHONAFJ-YCGROXIYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Dodecyl Sulfate-d25: Perdeuterated Surfactant for NMR and SANS


Sodium dodecyl sulfate-d25 (SDS-d25, CAS 110863-24-6) is the perdeuterated isotopologue of the widely used anionic surfactant sodium dodecyl sulfate (SDS). Its molecular formula is C₁₂D₂₅NaO₄S (MW 313.53 g/mol), with deuterium atoms replacing all hydrogen atoms on the 12-carbon alkyl chain . The compound maintains the critical micelle concentration (CMC) and detergent properties of non-deuterated SDS while eliminating proton NMR signals, making it essential for high-resolution structural studies of membrane proteins and peptides in micellar environments [1].

Membrane protein and peptide solution NMR with perdeuterated anionic micelles
SANS contrast variation for micelle core-shell structure resolution
LC-MS/MS quantification using deuterated alkyl sulfate as SIL-IS
NMR-based metabolomics with enzymatic quenching and deuterium-only background

Limitations of Non-Deuterated SDS in NMR and SANS


In ¹H NMR spectroscopy, non-deuterated SDS produces intense proton signals that overlap with analyte resonances, obscure key structural information, and introduce proton relaxation pathways that broaden protein signals [1]. While heteronuclear correlation experiments (e.g., ¹⁵N-¹H TROSY) can partially filter detergent signals, the sensitivity decrease in ¹⁵N-resolved [¹H,¹H]-NOESY spectra when using protonated detergent is quantified at 10–30% relative to deuterated detergent, and deuterated SDS is essential for 3D and 4D NOESY-type spectra of side-chain methyl groups [1]. For small-angle neutron scattering (SANS), contrast variation experiments require distinct scattering length densities between components; protonated and deuterated SDS exhibit different neutron scattering properties, and SDS-d25 provides the necessary contrast to resolve micellar core-shell structures [2].

NMR
Background-free ¹H spectra; full NOE restraint collection
Intense detergent proton signals overlap analyte; 10–30% NOESY sensitivity loss
SANS
Distinct neutron scattering contrast; near-ideal mixing (σ ≈ 0)
Insufficient scattering length density difference for core-shell resolution
MS quantification
Deuterated SIL-IS with baseline separation and pg/mL LOD
Cannot serve as isotopic internal standard for accurate matrix-effect correction

Quantitative Evidence for SDS-d25 vs. Non-Deuterated SDS


NOESY Sensitivity Loss with Protonated SDS

When comparing NMR spectra of the 30 kDa human β-barrel outer membrane protein VDAC-1, the use of protonated detergent (non-deuterated SDS) instead of perdeuterated detergent (SDS-d25) resulted in a sensitivity decrease of 10–30% in ¹⁵N-resolved [¹H,¹H]-NOESY spectra. Furthermore, deuterated detergent was essential for recording 3D and 4D NOESY-type spectra of isoleucine, leucine, and valine methyl groups [1].

NOESY sensitivity
Head-to-head
10–30% sensitivity reduction in ¹⁵N-resolved [¹H,¹H]-NOESY using protonated SDS vs. SDS-d25 (VDAC-1 protein)
Supports requirement of deuterated detergent for NOE-based distance measurements
30 kDa β-barrel membrane protein; TROSY/NOESY experiments
NMR spectroscopy membrane protein structure deuterated detergents

LC-MS/MS Quantification with Deuterated Internal Standards

In a UPLC-MS/MS method for quantification of dioctyl sulfosuccinate sodium salt (DOSS) in avian egg tissue, a deuterated internal standard (sodium dioctyl sulfate–d₂₅) enabled baseline separation and achieved limits of detection (LOD) of 260 pg/mL and limits of quantitation (LOQ) of 500 pg/mL. Quality control recoveries were 70.5 ± 7.3% (laboratory control sample) and 72.4 ± 4.9% (matrix spike). Surrogate recoveries were 104.6 ± 14.1% for SDS-d₁ and 81.8 ± 6.8% for SOS-d₁₇ [1].

LC-MS/MS sensitivity
Class-level
LOD 260 pg/mL, LOQ 500 pg/mL with deuterated internal standard (sodium dioctyl sulfate–d₂₅)
Supports class-level use of deuterated alkyl sulfate SIL-IS for quantitative MS
QuEChERS extraction; UPLC-MS/MS; avian egg tissue matrix
LC-MS/MS quantitative analysis deuterated internal standard

Ideal Mixing of SDS/SDS-d25 Micelles

In a small-angle neutron scattering (SANS) study of binary surfactant mixtures, the SDS/SDS-d25 system exhibited a composition distribution variance σ = 0.006 ± 0.030, which is smaller than the binomial composition distribution expected for an ideally mixed system. This confirms that SDS and SDS-d25 behave as a nearly ideal mixture with negligible composition heterogeneity, enabling precise contrast variation experiments to resolve micellar core-shell structure [1].

Micelle mixing
Head-to-head
Composition variance σ = 0.006 ± 0.030 (SDS/SDS-d25) vs. 0.37 (HFDeP-d5-C/C16PC)
Near-ideal mixing supports contrast variation SANS without composition heterogeneity
SANS at 25°C, 200 mM NaCl; H₂O/D₂O contrast variation
SANS contrast variation micelle structure

Background-Free ¹H NMR of Peptides in Deuterated Micelles

In a structural study of the prototypic α-helical peptide PH-1.0 (LYQELQKLTQTLK) and its homologs, SDS-d25 micelles provided a deuterated membrane-mimetic environment that allowed complete ¹H NMR resonance assignment and NOE-based distance geometry calculations. The study reported a signal-to-noise ratio comparable to that of the usual magnitude spectrum, enabling detailed structural analysis of peptide conformations including identification of N-terminal and C-terminal helical disorder in homologs [1]. Over 450 NOE-derived distance restraints were obtained for apoA-I(142-187) in SDS-d25 micelles, enabling high-resolution structure determination [2].

Peptide NMR
Class-level
397–450 NOE restraints obtained in SDS-d25 micelles (PH-1.0/apoA-I peptides)
Supports acquisition of high-quality NOESY for de novo peptide structure calculation
50–150 mM micelles, pH 5–6.6; membrane-mimetic environment
NMR spectroscopy peptide structure micelle NMR

Perdeuteration Eliminates Detergent Signals in NMR

According to a comprehensive review of deuterated detergents, complete deuteration of SDS eliminates interfering proton signals from the detergent itself that would otherwise be intense and not easily removed by NMR pulse sequences. Deuteration also eliminates potential proton relaxation pathways and strong dipole-dipole interactions that contribute to line broadening effects on protein spectra [1].

Signal elimination
Reported
Complete deuteration removes detergent proton signals and relaxation pathways
Mechanistic basis for deuterated detergent requirement in ¹H NMR of membrane proteins
Review-level evidence; see item 1 for quantitative NOESY impact
NMR spectroscopy deuterated detergents line broadening

Key Applications of SDS-d25


Membrane Protein Structure by NMR

SDS-d25 is the detergent of choice for solution-state NMR studies of membrane proteins and antimicrobial peptides that require a negatively charged micelle environment. The compound eliminates interfering detergent proton signals, enabling complete backbone and side-chain resonance assignment, NOE-derived distance restraint collection, and de novo structure calculation. Quantitatively, the use of SDS-d25 avoids a 10–30% sensitivity loss in NOESY spectra observed with protonated SDS [1] and enables the recording of 3D and 4D NOESY spectra of methyl groups that are otherwise inaccessible [1].

SANS Contrast Variation for Micelle Characterization

SDS-d25 is a critical component in SANS contrast variation experiments to resolve the core-shell structure of mixed micelles and protein-detergent complexes. The compound's distinct neutron scattering length density, combined with its near-ideal mixing behavior with protonated SDS (σ = 0.006 ± 0.030), enables precise determination of micelle aggregation number, size, shape, and internal organization without confounding composition heterogeneity [2].

LC-MS/MS Quantification with Deuterated Internal Standards

SDS-d25 and related perdeuterated alkyl sulfates serve as stable isotope-labeled internal standards (SIL-IS) for accurate quantification of anionic surfactants in complex biological and environmental matrices. In a validated UPLC-MS/MS method, a deuterated internal standard enabled baseline separation from analytes and surrogates with LOD of 260 pg/mL and LOQ of 500 pg/mL, achieving quality control recoveries of 70–72% [3].

NMR Metabolomics with Enzymatic Quenching

SDS-d25 is employed in NMR-based metabolomics workflows to quench residual enzymatic activity in cell lysates while maintaining a deuterium-only background for ¹H NMR acquisition. This approach allows time-resolved monitoring of metabolic changes without interference from detergent proton signals, enabling validation of sample preparation protocols for drug screening applications [4].

Application
Selection Property
Validation Focus
Membrane protein solution NMR
Perdeuterated anionic micelle environment
NOESY sensitivity and methyl-group NOE acquisition
SANS contrast variation micelle characterization
Distinct neutron scattering length density
Composition homogeneity in mixed micelles
LC-MS/MS quantification of anionic surfactants
Deuterated SIL-IS with baseline separation
LOD/LOQ and recovery in biological research matrices
NMR metabolomics with enzymatic quenching
Deuterium-only background for ¹H acquisition
Residual enzyme activity quenching in cell lysates

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